3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

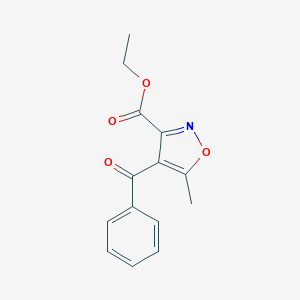

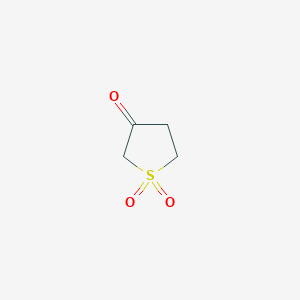

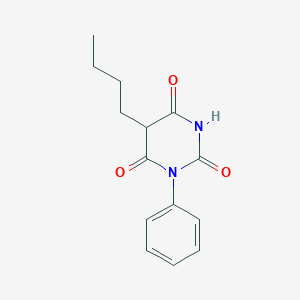

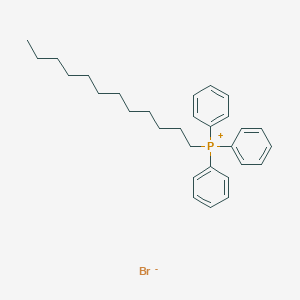

The compound "3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester" is a derivative of isoxazolecarboxylic acid, which is a class of compounds known for their heterocyclic structure containing an isoxazole ring. This particular derivative includes a benzoyl group at the 4-position and a methyl group at the 5-position of the isoxazole ring, with an ethyl ester moiety attached to the carboxylic acid group.

Synthesis Analysis

The synthesis of isoxazole-4-carboxylic acid derivatives, including those with ester functionalities, has been explored through various methods. One approach involves the domino isoxazole-isoxazole isomerization catalyzed by Fe(II), which leads to the formation of isoxazole-4-carboxylic esters and amides in good yields . Another general synthesis method for 4-isoxazolecarboxylic esters, such as ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, utilizes intermediates like ethyl β-pyrrolidinocrotonate, followed by annulation, condensation, and esterification reactions .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms and one nitrogen atom, with an oxygen atom as the heteroatom. The substitution of the isoxazole ring with various groups, such as benzoyl or methyl groups, can significantly influence the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

Isoxazolecarboxylic acid derivatives can undergo a variety of chemical reactions. For instance, 2-(ethoxymethylidene)-3-oxo carboxylic acid esters can react with tetrazol-5-amine to yield products capable of nucleophilic substitution . Additionally, 5-substituted derivatives of 3-methylisoxazolo[5,4-d]1,2,3-triazine-4-ones and 3-methyl-5-triazene 4-isoxazolecarboxylic acid ethyl esters have been synthesized from related amides and esters, showing potential cytostatic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolecarboxylic acid derivatives are influenced by their molecular structure. The presence of ester groups typically increases the compound's solubility in organic solvents. The introduction of substituents like benzoyl and methyl groups can affect the compound's boiling point, melting point, and stability. The reactivity of these compounds can also be modulated by the nature of the substituents, as seen in the synthesis of various derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- General Synthesis : The compound is synthesized using methods like annulation, condensation, cyclization, and esterification (McMurry, 2003).

- Structural Analysis : It undergoes various structural analyses such as IR, 1H-NMR, mass spectral data, and elemental analysis for characterization (Gokulan et al., 2012).

Biological and Chemical Properties

- Cytostatic Properties : Certain derivatives of the compound have been shown to exhibit cytostatic activity, potentially more effective than Dacarbazine in some cases (Ryng et al., 1997).

- Anti-inflammatory and Antibacterial Activities : Some amides of 5-amino-3-methyl-4-isoxazolocarboxylic acid derivatives display significant antiinflammatory and antibacterial effects (Machoń & Ryng, 1981).

Application in Drug Development

- Antituberculosis Compounds : Derivatives of 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester have been explored for their potential as antituberculosis drugs. These compounds showed promising activity against various Mycobacterium tuberculosis strains, including drug-resistant ones (Lilienkampf et al., 2010).

Miscellaneous Applications

- Corrosion Inhibition : Pyrazole derivatives of the compound have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showing significant inhibition efficiency (Herrag et al., 2007).

- Antimicrobial Activity : Some amino acids and sulfamoyl and pyrrole derivatives attached to 4-benzoimidazol-2-yl moiety, a derivative of 3-Isoxazolecarboxylic acid, demonstrated considerable antimicrobial activities against a range of bacterial and fungal species (Abd El-Meguid, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-3-18-14(17)12-11(9(2)19-15-12)13(16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRRVOUGVODFOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169605 |

Source

|

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

CAS RN |

17335-06-7 |

Source

|

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017335067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)

![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)